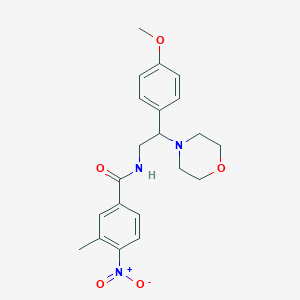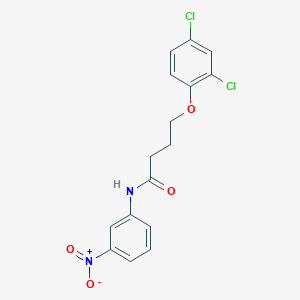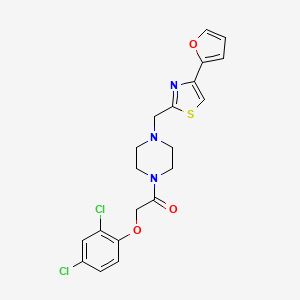
2-(2,4-Dichlorophenoxy)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19Cl2N3O3S and its molecular weight is 452.35. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Design and Synthesis : A study by Kumar et al. (2017) involved the synthesis of compounds similar to the chemical , focusing on the process of cyclization and Mannich's reaction, providing a foundation for understanding the chemical synthesis and characterization of such compounds (Kumar et al., 2017).
Green Synthesis Approaches : Said et al. (2020) reported on an eco-friendly microwave-assisted synthesis of related compounds, highlighting the importance of green chemistry in the synthesis of complex organic molecules (Said et al., 2020).
Chemical Characterization : The detailed chemical characterization, including IR, NMR, MS spectral data, and X-ray diffraction of similar compounds, was described by Ahmed et al. (2017), providing insights into the methods for analyzing such chemicals (Ahmed et al., 2017).
Pharmacological Evaluation
Antidepressant and Antianxiety Activities : Kumar et al. (2017) also explored the antidepressant and antianxiety activities of related compounds, indicating potential pharmacological applications (Kumar et al., 2017).
Antibacterial and Antifungal Activities : Gan et al. (2010) evaluated the antibacterial, antifungal, and cytotoxic activities of azole-containing piperazine derivatives, suggesting their potential in combating microbial infections (Gan et al., 2010).
Anticancer and Antiangiogenic Effects : Chandrappa et al. (2010) researched on novel thioxothiazolidin-4-one derivatives, which includes compounds structurally related to the queried chemical, for their anticancer and antiangiogenic effects, indicating a potential role in cancer therapy (Chandrappa et al., 2010).
Other Applications
Corrosion Inhibition : Singaravelu et al. (2022) investigated the inhibition efficiency of related compounds on the corrosion of mild steel in an acidic medium, pointing towards industrial applications (Singaravelu et al., 2022).
Electrochemical Synthesis : Amani and Nematollahi (2012) explored electrochemical syntheses involving related compounds, demonstrating the chemical's potential in electrochemical applications (Amani & Nematollahi, 2012).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S/c21-14-3-4-17(15(22)10-14)28-12-20(26)25-7-5-24(6-8-25)11-19-23-16(13-29-19)18-2-1-9-27-18/h1-4,9-10,13H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXSLCPTIRZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}acetamide](/img/structure/B2510298.png)
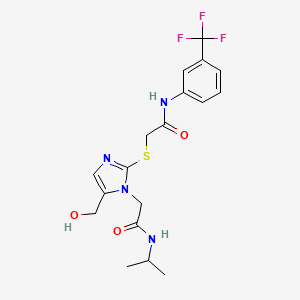
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2510300.png)
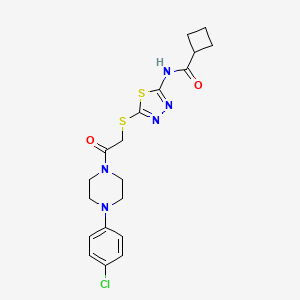
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)
![3-Bromo-7-chloroimidazo[1,2-A]pyrimidine](/img/structure/B2510305.png)
![Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine](/img/no-structure.png)
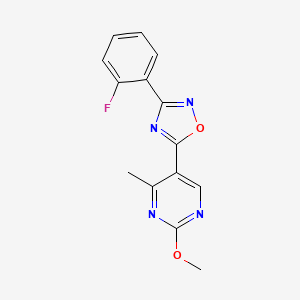
![(2Z)-6-bromo-2-[(2-chloro-5-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2510312.png)

![N-(3,5-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2510315.png)

